
Iresinin I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iresinin I is a glycoside and a betalain. It derives from a betanidin.
Aplicaciones Científicas De Investigación
Vibrational Spectroscopy in Biological and Biomedical Research
Raman and infrared (IR) spectroscopy have seen significant growth in their application in biological and biomedical research, providing label-free intrinsic chemical information of biological samples at various resolutions. These techniques are crucial for the characterization of stem cells and addressing challenges in stem cell research (Chan & Lieu, 2009).
Applications in RNA Structure and Function
Dicistroviridae intergenic region (IGR) internal ribosome entry site(s) (IRES) RNAs facilitate a cap-independent pathway of translation initiation. The folded three-dimensional structure of the IRES RNA, solved by X-ray crystallography, and its local structural changes are critical for the IRES mechanism of action, providing insights into RNA structure and function (Pfingsten, Castile & Kieft, 2010).
Superhard Materials: Structural and Elastic Properties
Research on the structural, elastic, and electronic properties of superhard materials like IrN2 and IrN3 has been conducted using first principles calculations. This work is crucial for understanding the properties of these materials and their potential applications in various fields (Wu et al., 2007).
Iresine Herbstii and Iresinin IV
Iresineherbstii (blood leaves) is notable for different phytochemical constituents, including alkaloids, flavonoids, anthocyanins, and Iresinin IV. This herb has been used traditionally for various purposes, and its major colorant, Iresinin IV, has been studied for CNS, immunomodulatory, antibacterial, antiviral, and cytotoxic effects (Jaafar & Jaafar, 2021).
Research Education in Biomedical Fields
The impact of inclusive Research Education Communities (iRECs) on research outcomes and student learning in the biomedical field has been significant, as demonstrated by programs like SEA-PHAGES, which enhances student engagement in authentic scientific research (Hanauer et al., 2017).
Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS)
LA-ICP-MS has been widely used for the analysis of biological samples. This technique is particularly important for bioimaging of metals and metalloids in biomedical research, ecological, and toxicological risk assessment (Pozebon et al., 2014).
Metabolic Fingerprinting in Plant Science
Metabolic fingerprinting using Fourier transform infrared (FT-IR) spectroscopy and chemometrics has been applied to study the effect of salinity on tomato fruit, highlighting its significance in plant science research (Johnson et al., 2003).
Infrared Spectroscopy in Health and Plant Science
Infrared (IR) spectroscopy and imaging have extended applications in health and plant sciences, aiding in disease assessment and the study of environmental stresses on plants (Kumar et al., 2016).
Reproducibility in Scientific Research
Addressing the issue of reproducibility in scientific research, particularly in the life sciences, is crucial for the integrity and advancement of scientific knowledge (Blow, 2014).
Bioinformatics in Influenza Virus Research
The Influenza Research Database (IRD) is a significant bioinformatics resource supporting influenza virus research, providing a comprehensive collection of data, analysis, and visualization tools for vaccine, diagnostics, and therapeutic development (Zhang et al., 2016).
Propiedades
Número CAS |
78413-55-5 |
|---|---|
Nombre del producto |
Iresinin I |
Fórmula molecular |
C36H42N2O23 |
Peso molecular |
870.7 g/mol |
Nombre IUPAC |
(2S)-5-[(2S,3R,4S,5S,6R)-6-[[(3R)-4-carboxy-3-hydroxy-3-methylbutanoyl]oxymethyl]-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate |
InChI |
InChI=1S/C36H42N2O23/c1-36(56,9-21(40)41)10-22(42)57-11-20-23(43)25(45)29(61-34-27(47)24(44)26(46)28(60-34)33(54)55)35(59-20)58-19-7-13-6-17(32(52)53)38(16(13)8-18(19)39)3-2-12-4-14(30(48)49)37-15(5-12)31(50)51/h2-4,7-8,15,17,20,23-29,34-35,43-47,56H,5-6,9-11H2,1H3,(H6,39,40,41,48,49,50,51,52,53,54,55)/t15-,17-,20+,23+,24-,25-,26-,27+,28-,29+,34-,35+,36+/m0/s1 |
Clave InChI |
GTTSBGCXUNBAOH-ZQHVOMFASA-N |
SMILES isomérico |
C[C@@](CC(=O)O)(CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C3C(=C2)C[C@H]([N+]3=C/C=C/4\C[C@H](NC(=C4)C(=O)O)C(=O)O)C(=O)[O-])O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O)O |
SMILES |
CC(CC(=O)O)(CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C3C(=C2)CC([N+]3=CC=C4CC(NC(=C4)C(=O)O)C(=O)O)C(=O)[O-])O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O |
SMILES canónico |
CC(CC(=O)O)(CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C3C(=C2)CC([N+]3=CC=C4CC(NC(=C4)C(=O)O)C(=O)O)C(=O)[O-])O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



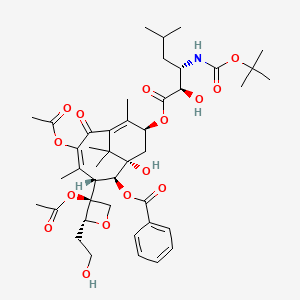

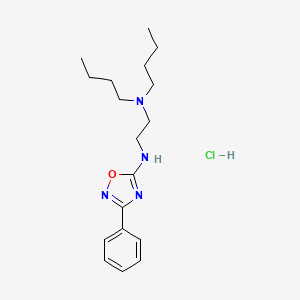
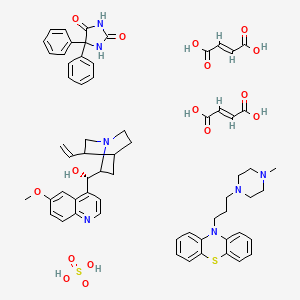
![(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4S)-4-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]-1,4-dihydroxybutyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1246854.png)
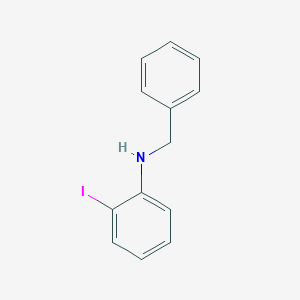
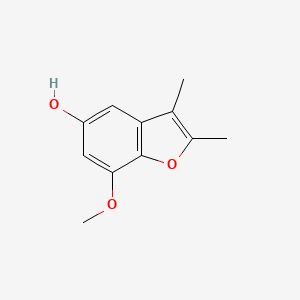
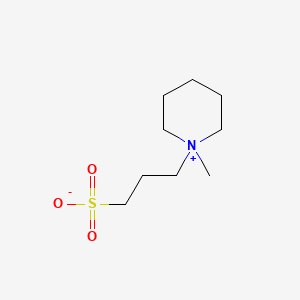
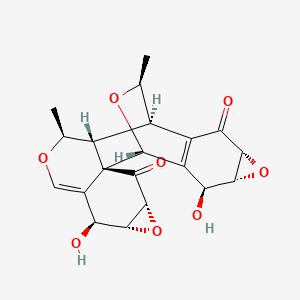

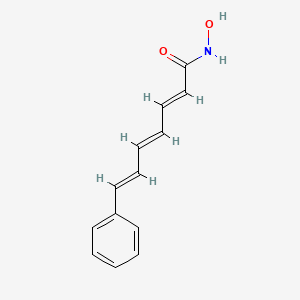

![2',4'-Dihydroxy-2''-(1-hydroxy-1-methylethyl)dihydrofuro[2,3-h]flavanone](/img/structure/B1246865.png)
![2-(1-Carboxy-2-hydroxypropyl)-4-{[5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl}-3-methyl-3,4-dihydro-2h-pyrrole-5-carboxylic acid](/img/structure/B1246868.png)